2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

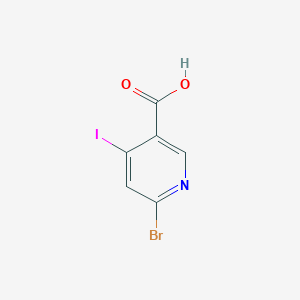

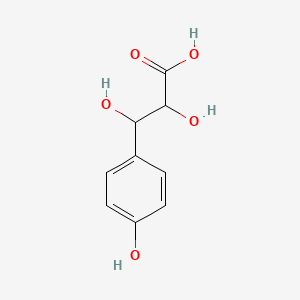

“2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid” is a compound with the molecular formula C9H10O5 . It is a type of phenylpropanoid and is often found in the form of a powder .

Molecular Structure Analysis

The molecular structure of “2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid” consists of 9 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . The average mass is 198.173 Da and the monoisotopic mass is 198.052826 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid” include a density of 1.5±0.1 g/cm3, boiling point of 489.8±45.0 °C at 760 mmHg, and a flash point of 264.1±25.2 °C . It has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications

Hydrogel Formation

This compound can be used to derive hydrogels based on chitosan, gelatin, or poly(ethylene glycol) . Hydrogels have a wide range of applications in the biomedical field, such as drug delivery systems, tissue engineering scaffolds, and wound dressings.

Synthesis of Bolaamphiphiles

“2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid” can be used to synthesize novel symmetric and asymmetric bolaamphiphiles . Bolaamphiphiles are a type of amphiphilic compound (containing both hydrophilic and hydrophobic parts) that are used in the creation of supramolecular structures, drug delivery systems, and nanotechnology.

Acyl Donor for Enzymatic Synthesis

This compound can act as an acyl donor for the enzymatic synthesis of sugar alcohol esters . Sugar alcohol esters are used in a variety of applications, including as emulsifiers in food and cosmetic products, and as drug carriers in pharmaceutical formulations.

properties

IUPAC Name |

2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,10-12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERAXVLCHXAZGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702699 |

Source

|

| Record name | 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |

CAS RN |

100201-57-8 |

Source

|

| Record name | 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)

![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)